Sarcalumenin is encoded by the gene located on chromosome 19 in humans. It is classified under the category of calcium-binding proteins, specifically within the EF-hand family, which is characterized by their ability to bind calcium ions. The protein exists in two main forms: a larger 160 kDa glycoprotein and a smaller 53 kDa splice variant. Both forms are implicated in calcium transport and sequestration within the muscle cells .
Sarcalumenin can be synthesized through recombinant DNA technology, where the corresponding cDNA is cloned into expression vectors. For instance, polymerase chain reaction techniques are employed to amplify specific regions of the sarcalumenin cDNA, which can then be inserted into plasmids for expression in host cells such as HEK-293T cells .
The synthesis involves several steps:
Sarcalumenin consists of multiple EF-hand motifs that facilitate its calcium-binding capacity. The larger isoform (160 kDa) contains a significant number of hydrophilic regions that are essential for its interaction with calcium ions and other proteins within the sarcoplasmic reticulum. The smaller isoform (53 kDa) appears to have similar functional properties but may differ in its regulatory roles .
Sarcalumenin participates in several biochemical reactions related to calcium cycling:
The biochemical assays often involve measuring ATP-dependent calcium uptake using microsomal preparations from transfected cell lines or animal tissues .
The mechanism by which sarcalumenin functions involves:
Studies have demonstrated that knockout models lacking sarcalumenin exhibit impaired cardiac function under stress conditions, indicating its essential role in maintaining cardiac health .
Relevant data from studies indicate that alterations in sarcalumenin levels correlate with cardiac dysfunctions, particularly during pressure overload conditions .
Sarcalumenin has several important applications in scientific research:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2